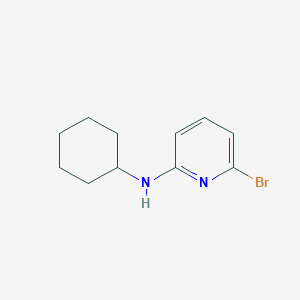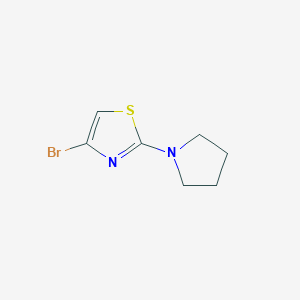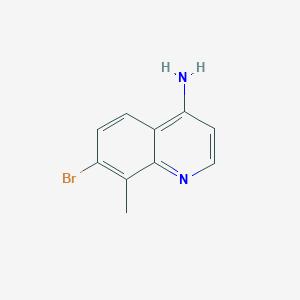![molecular formula C9H8N2O B1371807 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone CAS No. 944937-14-8](/img/structure/B1371807.png)
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone
Vue d'ensemble
Description
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone, also known as 5-Acetyl-7-azaindole, is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.17 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone and its derivatives has been reported in the literature . These compounds have been synthesized as part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against fibroblast growth factor receptors (FGFRs) .Molecular Structure Analysis
The molecular structure of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone consists of a pyrrolo[2,3-b]pyridine ring attached to an ethanone group . The structure can be represented by the SMILES stringCC(=O)c1cnc2[nH]ccc2c1 .
Applications De Recherche Scientifique
Analytical Techniques and Compound Identification
A study by Bijlsma et al. (2015) involved the identification of a novel cathinone derivative related to 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone. Advanced analytical techniques like GC-MS, LC-HRMS, NMR, and X-ray crystallography were utilized for this purpose, which highlights the significance of these compounds in forensic and clinical laboratories for substance identification and characterization (Bijlsma et al., 2015).
Synthesis and Biological Activities
Liu et al. (2007) synthesized derivatives containing the pyridine moiety, similar to 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone, exploring their antibacterial and plant growth regulatory activities. This study indicates the potential of such compounds in developing new antibacterial agents and growth regulators (Liu et al., 2007).
Quantum Mechanical Modeling
Cataldo et al. (2014) conducted quantum mechanical modeling on derivatives closely related to 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone, examining their structural and vibrational properties. This research is valuable in understanding the reactivities and properties of these compounds at a molecular level (Cataldo et al., 2014).
Antimicrobial Properties
Salimon et al. (2011) synthesized a compound closely related to 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone, demonstrating significant antimicrobial activity. This research contributes to the development of new antimicrobial agents (Salimon et al., 2011).
Novel Coupling Reactions
Almansa et al. (2008) developed a novel three-component coupling reaction for the synthesis of pyridine-fused systems, which may include structures similar to 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone. This demonstrates the compound's relevance in synthetic chemistry for creating complex molecular structures (Almansa et al., 2008).
Antiviral and Antitumor Activities
Research by Attaby et al. (2006) and Chandru et al. (2008) explored the antiviral and antitumor activities of compounds structurally related to 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone. These studies highlight the potential therapeutic applications of such compounds in treating various diseases (Attaby et al., 2006); (Chandru et al., 2008).
Safety And Hazards
Orientations Futures
The future research directions for 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone and its derivatives could involve further exploration of their potential as FGFR inhibitors for cancer therapy . Additionally, the synthesis and characterization of more derivatives could provide valuable insights into structure-activity relationships, leading to the development of more potent and selective FGFR inhibitors .
Propriétés
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)8-4-7-2-3-10-9(7)11-5-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVUYPVQGPCIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C(=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640142 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone | |
CAS RN |
944937-14-8 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



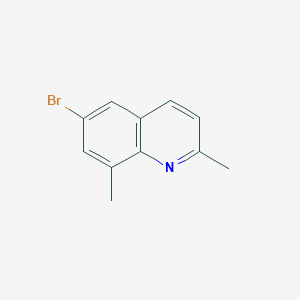
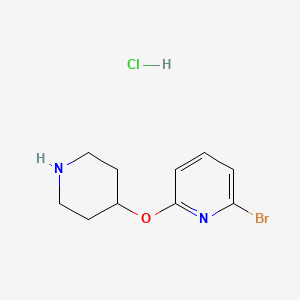
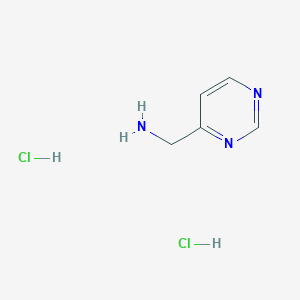
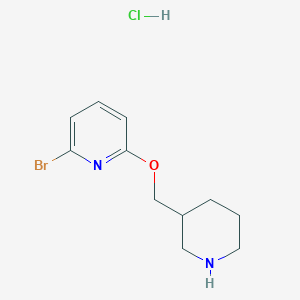
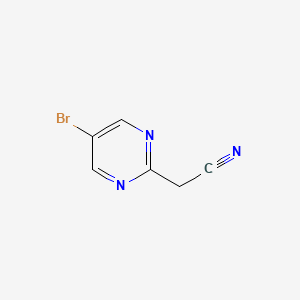
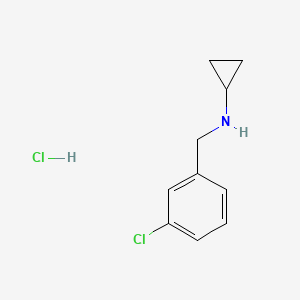
![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1371732.png)

